molecular formula C6H10N2 B14693044 3-(2-Methylaziridin-1-yl)propanenitrile CAS No. 23545-52-0

3-(2-Methylaziridin-1-yl)propanenitrile

Cat. No.: B14693044
CAS No.: 23545-52-0
M. Wt: 110.16 g/mol
InChI Key: XEUMYCLYHUHOFN-UHFFFAOYSA-N
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Description

3-(2-Methylaziridin-1-yl)propanenitrile is an organic compound with the molecular formula C6H10N2 It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylaziridin-1-yl)propanenitrile typically involves the reaction of 2-methylaziridine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Methylaziridine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylaziridin-1-yl)propanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce amines.

Scientific Research Applications

3-(2-Methylaziridin-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylaziridin-1-yl)propanenitrile involves its reactivity towards nucleophiles and electrophiles. The aziridine ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethylolpropane tris(2-methyl-1-aziridinepropionate): This compound also contains aziridine rings and is used in similar applications.

    2-Methylaziridine: A simpler compound with a similar aziridine ring structure.

Uniqueness

3-(2-Methylaziridin-1-yl)propanenitrile is unique due to the presence of both an aziridine ring and a nitrile group, which confer distinct reactivity and potential applications. Its combination of functional groups makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

23545-52-0

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

3-(2-methylaziridin-1-yl)propanenitrile

InChI

InChI=1S/C6H10N2/c1-6-5-8(6)4-2-3-7/h6H,2,4-5H2,1H3

InChI Key

XEUMYCLYHUHOFN-UHFFFAOYSA-N

Canonical SMILES

CC1CN1CCC#N

Origin of Product

United States

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